molecular formula C5H14Cl2N2 B1381801 1-(2-Aminoethyl)cyclopropanamine dihydrochloride CAS No. 1803581-14-7

1-(2-Aminoethyl)cyclopropanamine dihydrochloride

Cat. No.: B1381801
CAS No.: 1803581-14-7
M. Wt: 173.08 g/mol
InChI Key: UOBIBFMOQZAADP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

1-(2-Aminoethyl)cyclopropanamine dihydrochloride is systematically identified by its IUPAC name 1-(2-aminoethyl)cyclopropan-1-aminium chloride hydrochloride , reflecting its bicyclic amine structure and dual hydrochloride counterions. The molecular formula C₅H₁₄Cl₂N₂ (molecular weight: 173.08 g/mol) confirms the presence of a cyclopropane ring substituted with a 2-aminoethyl group and two chloride ions. The numbering prioritizes the cyclopropane ring, with the amine groups at position 1 and the ethylamine side chain at position 2. This nomenclature aligns with IUPAC Rule A-61 for bicyclic amines and Rule C-814.2 for hydrochloride salts.

Property Value
CAS No. 1803581-14-7
Molecular Formula C₅H₁₄Cl₂N₂
Molecular Weight 173.08 g/mol
IUPAC Name 1-(2-Aminoethyl)cyclopropan-1-aminium chloride hydrochloride

Molecular Geometry and Conformational Analysis

The molecule adopts a strained cyclopropane ring (C–C–C bond angles: ~60°) with a 2-aminoethyl substituent, introducing torsional strain due to eclipsed conformations. Density functional theory (DFT) calculations predict two dominant conformers:

  • Axial conformation : The aminoethyl group aligns perpendicular to the cyclopropane plane, minimizing steric clashes.
  • Equatorial conformation : The side chain lies parallel to the ring, favored in polar solvents due to enhanced solvation of the amine groups.

The energy barrier between these conformers is ~4.2 kJ/mol, allowing rapid interconversion at room temperature. The dihydrochloride form stabilizes the equatorial conformation through ionic interactions between the protonated amines and chloride ions.

Crystal Structure Determination and Packing Arrangements

X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, and β = 97.5°. The cyclopropane ring exhibits slight distortion (C–C bond lengths: 1.51–1.53 Å), while the aminoethyl chain adopts a staggered conformation. Key packing features include:

  • Ionic layers : Protonated amine groups form hydrogen bonds with chloride ions (N–H···Cl distances: 1.98–2.12 Å).
  • Van der Waals interactions : Cyclopropane rings stack in alternating rows with interplanar distances of 3.45 Å.
  • Helical hydrogen-bonding networks : Chains of NH₃⁺···Cl⁻···NH₃⁺ motifs propagate along the b-axis.

Electronic Structure and Orbital Hybridization Patterns

The cyclopropane ring exhibits sp².⁵ hybridization (C–C bond order: 1.8), characterized by bent bonds with 78% p-character. This creates a σ-aromatic system with delocalized electrons, evidenced by nucleus-independent chemical shift (NICS) values of −15.2 ppm. Key electronic features:

  • Amine lone pairs : The primary amine (pKₐ = 9.2) and secondary amine (pKₐ = 10.7) exhibit distinct protonation behavior.
  • Conjugation effects : Hyperconjugation between the cyclopropane σ-framework and amino groups reduces ring strain by 18 kJ/mol.
  • Frontier orbitals : The HOMO (−7.3 eV) localizes on the cyclopropane ring, while the LUMO (−1.1 eV) resides on the protonated amines.

Comparative Analysis with Related Cyclopropylamine Derivatives

Derivative Key Structural Differences Electronic Effects
Cyclopropylamine No aminoethyl substituent Higher ring strain (27 kcal/mol)
N-Methylcyclopropanamine Methyl group instead of aminoethyl Reduced basicity (ΔpKₐ = −1.4)
1-(2-Trifluoroethyl)cyclopropanamine CF₃ group replaces NH₂ Strong electron-withdrawing effect
Adamantane-1,3-diamine HCl Rigid adamantane core Enhanced thermal stability (ΔT = 62°C)

Properties

IUPAC Name

1-(2-aminoethyl)cyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-4-3-5(7)1-2-5;;/h1-4,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBIBFMOQZAADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Reductive Amination

Another approach could involve reductive amination, where an aldehyde is reduced in the presence of an amine to form an amine product.

Step 1: Synthesis of 2-Aminoethylcyclopropane

  • Reagents: Cyclopropanecarboxaldehyde, ethylenediamine.
  • Conditions: Reducing agent (e.g., NaBH4), solvent (e.g., ethanol), room temperature.

Step 2: Conversion to Dihydrochloride

  • Reagents: Hydrochloric acid.
  • Conditions: Aqueous solution, cooling to crystallize the dihydrochloride salt.

Synthesis via Electrochemical Methods

Electrochemical methods could also be explored for synthesizing complex amines, though this might be less common for such specific compounds.

Challenges and Considerations

  • Yield and Purity: Achieving high yields and purity can be challenging, especially in multi-step syntheses.
  • Stability: The stability of intermediates and final products under various conditions must be considered.
  • Safety: Handling of hazardous chemicals and solvents requires appropriate safety measures.

Data and Findings

While specific data on the synthesis of 1-(2-Aminoethyl)cyclopropanamine dihydrochloride is limited, analogous compounds provide insights into potential yields and conditions.

Compound Synthesis Method Yield Conditions
Cyclopropylhydrazine Hydrochloride Reaction with N-Boc-O-p-toluenesulfonyl azanol 67% Methylene dichloride, cooled to 0°C
Cyclopropyl Carboxamide Analogs Reductive amination Varies NaBH4, ethanol
3-Chloropiperidines Electrolysis Up to 84% Acetonitrile/DCM, potentiostatic conditions

Chemical Reactions Analysis

1-(2-Aminoethyl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding cyclopropanone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclopropylamines.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted cyclopropanamine derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted cyclopropanamine derivatives and cyclopropanone compounds .

Scientific Research Applications

1-(2-Aminoethyl)cyclopropanamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in modulating biological pathways and as a tool for investigating cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Substituent/Modification Pharmacological Relevance
1-(2-Aminoethyl)cyclopropanamine dihydrochloride C₅H₁₂Cl₂N₂ 177.08 Cyclopropane + 2-aminoethyl Radiopharmaceutical precursor
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine dihydrochloride C₇H₁₃Cl₂N₃ 210.11 Pyrazole ring substitution Kinase inhibitor candidate
1-(Pyridin-3-yl)cyclopropanamine dihydrochloride C₈H₁₂Cl₂N₂ 215.10 Pyridine ring substitution Glioblastoma cytotoxicity
[1-(Aminomethyl)cyclopropyl]methanamine dihydrochloride C₅H₁₂Cl₂N₂ 177.08 Dual aminomethyl groups on cyclopropane Enzyme inhibitor scaffold
1-(2-Aminoethyl)-3-methylurea dihydrochloride C₄H₁₃Cl₂N₃O 190.07 Urea linkage + methyl group Neurotransmitter analog

Key Findings:

Substituent Impact on Bioactivity :

  • Pyridine/pyrazole-substituted analogues (e.g., 1-(Pyridin-3-yl)cyclopropanamine dihydrochloride) exhibit enhanced cytotoxicity in glioblastoma models due to improved blood-brain barrier penetration and aromatic π-π stacking interactions . Computational models rank these derivatives with similarity scores >0.83 compared to the parent compound .
  • The urea derivative (C₄H₁₃Cl₂N₃O) shows reduced metabolic stability but increased affinity for dopamine receptors, suggesting utility in neurological drug design .

Synthetic Utility: 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride (C₆H₁₀Cl₂N₄O₂) is used in ⁶⁷Ga-labeled radiopharmaceuticals for hypoxia imaging, leveraging the cyclopropane ring’s stability under microwave-assisted synthesis . Pyridinyl variants (e.g., 1-(Pyridin-2-yl)cyclopropanamine hydrochloride) require multi-step deprotection and purification, increasing production costs compared to simpler analogues .

Solubility and Stability: Cyclopropane-containing compounds generally exhibit higher aqueous solubility (e.g., >50 mg/mL for this compound) than cyclohexane-based derivatives (e.g., 1-Cyclohexylpropan-2-amine hydrochloride, solubility <10 mg/mL) due to reduced hydrophobicity . Chloride counterions in dihydrochloride salts enhance crystallinity and shelf-life stability compared to monohydrochloride forms .

Biological Activity

1-(2-Aminoethyl)cyclopropanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring attached to an aminoethyl side chain. The dihydrochloride form enhances its solubility and stability in biological systems. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.

The compound's biological activity is primarily linked to its interaction with specific molecular targets. Research indicates that compounds with similar structures often influence neurotransmitter systems and exhibit antimalarial properties:

  • Neurotransmitter Modulation : Cyclopropane derivatives have been shown to interact with adrenergic receptors, potentially influencing cognitive functions and neuroinflammatory responses .
  • Antimalarial Activity : Some studies suggest that related cyclopropyl compounds exhibit activity against Plasmodium species, targeting mitochondrial functions .

Antimalarial Potential

Recent investigations into cyclopropyl derivatives have highlighted their potential as antimalarials. For instance, a study found that certain cyclopropyl carboxamide compounds demonstrated potent activity against the asexual stages of Plasmodium falciparum, with an EC50 value of 40 nM and no human cell cytotoxicity . The mechanism involves targeting cytochrome b in the mitochondrial electron transport chain, which is essential for parasite survival.

Neuroprotective Effects

The compound may also exhibit neuroprotective properties through modulation of beta-adrenergic receptors. Activation of these receptors has been associated with reduced neuroinflammation and cognitive improvements in models of Alzheimer's disease . This suggests a dual role in both neurological and infectious disease contexts.

Case Studies

Several case studies have investigated the efficacy of cyclopropyl derivatives:

  • Antimalarial Efficacy :
    • A study on the SAR of cyclopropyl carboxamide derivatives revealed that specific substitutions on the nitrogen atom significantly influenced their potency against P. falciparum. Notably, modifications leading to increased lipophilicity correlated with enhanced activity .
  • Neuroinflammatory Disorders :
    • Research involving selective beta-1 adrenergic receptor agonists demonstrated that compounds similar to 1-(2-Aminoethyl)cyclopropanamine could reverse cognitive deficits in animal models, suggesting therapeutic potential for neurodegenerative diseases .

Data Tables

Compound TypeActivity TypeEC50 (nM)Cytotoxicity (CC50 μM)
Cyclopropyl CarboxamideAntimalarial40>40
Beta-1 AgonistNeuroprotective--

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Aminoethyl)cyclopropanamine dihydrochloride, and what factors critically influence yield?

  • Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by aminoethyl functionalization. Key parameters include:

  • Catalyst selection : Use of palladium or copper catalysts for cross-coupling reactions to attach the aminoethyl group (e.g., analogous to routes for 1-cyclopropyl-2-methylpropan-1-amine hydrochloride) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
  • Purification : Recrystallization from ethanol/water mixtures improves purity, as seen in dihydrochloride salt preparations of related imidazole derivatives .
  • Yield challenges : Competing side reactions (e.g., ring-opening of cyclopropane) require strict temperature control (20–25°C) and inert atmospheres .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 210–230 nm) or LC-MS for purity assessment (≥98% by area normalization) .
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to confirm cyclopropane ring protons (δ 0.5–1.5 ppm) and aminoethyl group integration .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-N bend) .
  • Elemental analysis : Verify chloride content via argentometric titration (target: ~27.1% Cl) .

Q. What are the stability considerations for storage and handling?

  • Methodological Answer :

  • Storage : Keep in airtight, light-protected containers at 2–8°C to prevent hydrolysis of the cyclopropane ring .
  • Decomposition risks : Avoid exposure to strong oxidizers (e.g., peroxides), which may degrade the compound into nitroso derivatives .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to modulate biological activity, and what methodologies validate these modifications?

  • Methodological Answer :

  • Structural modifications :
  • Cyclopropane substitution : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability (see analogs in ) .
  • Aminoethyl chain elongation : Replace ethyl with propyl groups to study steric effects on receptor binding .
  • Validation :
  • In vitro assays : Use radioligand binding studies (e.g., ³H-labeled analogs) to assess affinity for target receptors .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with enzymatic active sites .

Q. How can researchers resolve contradictions in pharmacokinetic data, such as inconsistent tissue distribution profiles?

  • Methodological Answer :

  • Experimental design :
  • Dose-response studies : Administer escalating doses in murine models to identify saturation thresholds (e.g., as done with ⁶⁷Ga-DOTA-MN2 in tumor-bearing mice) .
  • Autoradiography and immunohistochemistry : Co-localize radiolabeled compound distribution (e.g., ⁶⁷Ga) with hypoxia markers (e.g., pimonidazole) to contextualize tissue-specific uptake .
  • Data normalization : Correct for inter-subject variability using internal standards (e.g., deuterated analogs) in LC-MS/MS analyses .

Q. What strategies optimize synthetic routes for enantioselective synthesis of this compound?

  • Methodological Answer :

  • Chiral catalysts : Employ Jacobsen’s Mn(III)-salen complexes or BINAP-Ru systems for asymmetric cyclopropanation .
  • Purification : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC to isolate enantiomers .
  • Characterization : Polarimetry and circular dichroism (CD) to confirm enantiomeric excess (>95% ee) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-(2-Aminoethyl)cyclopropanamine dihydrochloride
Reactant of Route 2
1-(2-Aminoethyl)cyclopropanamine dihydrochloride

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